(2-Iodo-1,4-phenylene)dimethanol
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Overview
Description
(2-Iodo-1,4-phenylene)dimethanol is an organic compound with the molecular formula C8H9IO2 It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two hydroxymethyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-1,4-phenylene)dimethanol typically involves the iodination of 1,4-benzenedimethanol. One common method includes the reaction of 1,4-benzenedimethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Iodo-1,4-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-benzenedimethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium nitrite in the presence of a catalyst.
Major Products:
Oxidation: 2-Iodo-1,4-benzenedicarboxylic acid.
Reduction: 1,4-Benzenedimethanol.
Substitution: 2-Amino-1,4-phenylene)dimethanol or 2-Nitro-1,4-phenylene)dimethanol.
Scientific Research Applications
(2-Iodo-1,4-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodine-containing pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Iodo-1,4-phenylene)dimethanol involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and iodine groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications.
Comparison with Similar Compounds
(2-Nitro-1,4-phenylene)dimethanol: Similar structure but with a nitro group instead of an iodine atom.
(2-Amino-1,4-phenylene)dimethanol: Contains an amino group instead of an iodine atom.
1,4-Benzenedimethanol: Lacks the iodine substitution.
Uniqueness: (2-Iodo-1,4-phenylene)dimethanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Properties
IUPAC Name |
[4-(hydroxymethyl)-3-iodophenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,10-11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDACSUDLCNPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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